molecular formula C20H16FN3O2S B2567888 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 897464-81-2

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2567888
CAS No.: 897464-81-2
M. Wt: 381.43
InChI Key: YRNOZEJXOIZTPL-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound built around an imidazo[2,1-b]thiazole scaffold, a heterocyclic system known for its diverse biological potential. This compound is supplied for research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The core imidazo[2,1-b]thiazole structure is of significant interest in medicinal chemistry. Scientific literature indicates that derivatives of this scaffold, particularly those incorporating a 4-fluorophenyl substituent and an acetamide side chain, have been designed and synthesized as potential cytotoxic agents. For instance, studies on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have demonstrated their efficacy in cytotoxicity assays against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . These findings highlight the value of the imidazo[2,1-b]thiazole acetamide structure as a promising pharmacophore in oncology research . Furthermore, related compounds featuring the imidazo[2,1-b]thiazole core have been investigated for other biological activities, including antiviral properties, underscoring the broad applicability of this chemotype in drug discovery efforts . The molecular conformation of analogous structures is often stabilized by intermolecular and intramolecular hydrogen bonding, which can be a critical factor in their interaction with biological targets . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of new therapeutic candidates.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-26-18-5-3-2-4-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-6-8-14(21)9-7-13/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNOZEJXOIZTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution, while the methoxyphenylacetamide moiety is attached through nucleophilic substitution reactions. The overall synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Halogen substitutions (Cl, Br, F) at the phenyl ring (R1) are common, with yields ranging from 59.5% to 86% .
2.2.1. Cytotoxicity Against Cancer Cell Lines

Imidazothiazole derivatives exhibit potent anticancer activity. For example:

  • Compound 5l (2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):
    • IC50 = 1.4 µM (MDA-MB-231 breast cancer cells), outperforming sorafenib (IC50 = 5.2 µM) .
    • Higher selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 µM) .
  • Compound 3c (N'-(arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide):
    • Demonstrated marked activity against prostate cancer (PC-3, log10GI50 < -8.00) .

Key Insight : The 4-fluorophenyl group in the target compound may enhance cytotoxicity compared to bromo or chloro analogs due to fluorine’s electronegativity and membrane permeability .

2.2.2. Antimicrobial and Anti-Inflammatory Activity
  • Compounds 4a–k (2-((6-aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide):
    • Exhibited significant antibacterial (MIC = 12.5 µg/mL against S. aureus) and anti-inflammatory activity (62% inhibition of carrageenan-induced paw edema) .

Structural Advantage : The acetamide side chain’s substitution with fluorophenyl or methoxyphenyl groups may improve antimicrobial potency by enhancing lipid bilayer interaction .

Physicochemical and Spectral Properties
  • Melting Points : Derivatives with halogenated phenyl groups (e.g., 5f, 5g) exhibit higher melting points (211–217°C) compared to methoxy-substituted analogs (108–110°C), likely due to stronger intermolecular halogen bonding .
  • Spectral Data :
    • IR spectra of acetamide derivatives show characteristic C=O stretches at 1666–1682 cm⁻¹ and N-H stretches at 3150–3319 cm⁻¹ .
    • ¹H-NMR signals for imidazothiazole protons appear at δ 8.35–10.36 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .

Biological Activity

The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide is a novel derivative within the imidazo[2,1-b][1,3]thiazole class, which has garnered interest for its potential biological activities, particularly in oncology and antiviral applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12FN3O2S\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a fluorophenyl group and an acetamide moiety, which are crucial for its biological activity.

Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole family often exert their effects through inhibition of key signaling pathways involved in cancer progression. Specifically, they may inhibit focal adhesion kinase (FAK), a protein that is overexpressed in various tumors and plays a significant role in cancer cell migration and invasion .

Antitumor Activity

A study evaluated the cytotoxic effects of related imidazo[2,1-b][1,3]thiazole derivatives on mesothelioma cell lines. The results demonstrated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.59 to 2.81 µM . This activity was linked to the inhibition of phospho-FAK levels in treated cells, suggesting a mechanism involving disrupted cellular signaling pathways associated with tumor growth .

Antiviral Properties

Imidazo[2,1-b][1,3]thiazole derivatives have also been explored for their antiviral potential. Their ability to interact with viral proteins could inhibit viral replication. The presence of specific substituents on the thiazole ring has been shown to enhance this activity significantly .

Case Study 1: Mesothelioma Treatment

In a recent clinical evaluation involving a series of imidazo[2,1-b][1,3]thiazole compounds, one derivative demonstrated enhanced efficacy when combined with gemcitabine. The combination therapy led to increased expression of the gemcitabine transporter hENT-1, suggesting that these compounds could improve the therapeutic index of existing chemotherapeutics in treating peritoneal mesothelioma .

Case Study 2: Antiviral Screening

Another study focused on assessing the antiviral activity of a similar imidazo[2,1-b][1,3]thiazole compound against various viral strains. The results indicated that modifications to the thiazole moiety significantly improved binding affinity to viral targets, resulting in lower EC50 values compared to standard antiviral agents .

Data Summary

Activity Type IC50/EC50 Values Mechanism Reference
Antitumor0.59 - 2.81 µMInhibition of FAK phosphorylation
AntiviralVariable (dependent on structure)Inhibition of viral replication

Q & A

Q. What are the optimal synthetic routes for preparing 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with imidazo[2,1-b]thiazole intermediates. Key steps include:
  • Coupling reactions : Use of triethylamine as a catalyst in solvents like DMF or dichloromethane to facilitate amide bond formation .
  • Heterocyclic ring formation : Cyclization under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict control of stoichiometry and solvent polarity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows characteristic splitting patterns in 19^19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 422.1234) .
  • X-ray Crystallography : Resolves stereochemistry and packing modes (e.g., C–H···O interactions in crystal lattices) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity assays : Test against cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays. IC50_{50} values below 10 µM indicate therapeutic potential .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays with Ellman’s method to assess neuroactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Analog synthesis : Introduce substituents at the 2-methoxyphenyl or imidazo-thiazole regions (e.g., halogens, alkyl groups) to modulate lipophilicity and binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like VEGFR2 or AChE .
  • Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to enhance metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Meta-analysis : Compare IC50_{50} values across published studies (e.g., MDA-MB-231 IC50_{50} = 1.4 µM in vs. 22.6 µM in HepG2) to identify cell-line-specific effects.
  • Off-target profiling : Use kinase panels or proteome arrays to rule out non-specific interactions .

Q. How can computational methods improve experimental design for this compound?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME predict logP (~3.2) and bioavailability to prioritize analogs with favorable pharmacokinetics .
  • Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns MD runs to assess protein-ligand complex stability) .
  • QSAR modeling : Develop regression models using descriptors like polar surface area or H-bond donors to correlate structure with bioactivity .

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